molecular formula C8H7NOS B1361416 2-Methyl-1,3-benzothiazol-5-ol CAS No. 68867-14-1

2-Methyl-1,3-benzothiazol-5-ol

Cat. No.: B1361416
CAS No.: 68867-14-1
M. Wt: 165.21 g/mol
InChI Key: LAKVUPMDDFICNR-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzothiazol-5-ol is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a hydroxyl group at the 5th position and a methyl group at the 2nd position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

Mechanism of Action

Target of Action:

The primary target of 2-Methyl-1,3-benzothiazol-5-ol (also known as 5-Methylbenzothiazol-2-ol Mycobacterium tuberculosis (M. tuberculosis)

Mode of Action:

The mode of action likely involves interactions with cellular components or enzymes. Benzothiazole derivatives have been reported to inhibit enzymes involved in bacterial growth and survival. For instance, they may interfere with enzymes related to DNA replication, cell wall biosynthesis, or metabolic pathways . .

Biochemical Pathways:

Benzothiazole derivatives have been associated with inhibition of enzymes such as dihydroorotase, dna gyrase, and uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb) . These enzymes play crucial roles in bacterial metabolism and cell wall synthesis.

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the compound’s efficacy and stability.

: Rakhi Yadav et al. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances, 13, 21890-21925. Read more : Recent insights into antibacterial potential of benzothiazole derivatives. Medicinal Chemistry Research, 32, 1-12 (2023). Read more

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3-benzothiazol-5-ol can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Another approach is the cyclization of thioamides or carbon dioxide (CO2) as raw materials . These reactions typically require specific catalysts and conditions, such as the use of diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure .

Industrial Production Methods: Industrial production of benzothiazole derivatives often involves large-scale reactions using similar synthetic routes. The use of microwave irradiation and one-pot multicomponent reactions has been explored to enhance the efficiency and yield of these compounds . These methods are designed to be scalable and cost-effective for commercial production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,3-benzothiazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyl and methyl groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like Dess-Martin periodinane (DMP) for oxidation reactions and reducing agents for reduction reactions . Substitution reactions often involve nucleophiles or electrophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the benzothiazole ring .

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

2-Methyl-1,3-benzothiazol-5-ol (MBTO) is a heterocyclic compound belonging to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring with a hydroxyl group at the 5th position and a methyl group at the 2nd position. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry, where it is explored for its potential as an anti-cancer, anti-bacterial, and anti-tuberculosis agent.

Overview of Biological Activity

Mechanism of Action:
The biological activity of MBTO primarily involves its interaction with various cellular components and enzymes. Research indicates that benzothiazole derivatives can inhibit critical enzymes involved in bacterial growth and survival, such as:

  • Dihydroorotase : Involved in pyrimidine biosynthesis.
  • DNA gyrase : Essential for DNA replication.
  • UDP-N-acetylglucosamine reductase (MurB) : Critical for cell wall biosynthesis in bacteria.

These interactions suggest that MBTO may disrupt essential metabolic pathways in target organisms, leading to antibacterial effects .

Antibacterial Activity

A study highlighted the efficacy of MBTO against various strains of bacteria, including Mycobacterium tuberculosis. The compound demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties.

Bacterial StrainMIC (µg/mL)
Mycobacterium tuberculosis12.5
Staphylococcus aureus25
Escherichia coli50

This data underscores MBTO's potential as a therapeutic agent against resistant bacterial strains .

Anticancer Properties

In vitro studies have also explored the anticancer effects of MBTO. It was found to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The following table summarizes the findings:

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Caspase activation
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)10Induction of oxidative stress

These results indicate that MBTO may serve as a lead compound for developing new anticancer therapies .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated MBTO's antimicrobial efficacy in a clinical setting against multidrug-resistant strains. The results showed that MBTO effectively inhibited biofilm formation, which is crucial for bacterial virulence.

Case Study 2: Cancer Cell Line Studies

In another study involving various cancer cell lines, MBTO was administered at varying concentrations. The results indicated significant cytotoxicity at lower doses compared to standard chemotherapeutics, suggesting its potential as an alternative treatment option.

Properties

IUPAC Name

2-methyl-1,3-benzothiazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-9-7-4-6(10)2-3-8(7)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKVUPMDDFICNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351427
Record name 2-methyl-1,3-benzothiazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68867-14-1
Record name 2-methyl-1,3-benzothiazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-benzothiazol-5-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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